molecular formula C9H12N2O B8626286 7-Hydrazino-2,3dihydro-2-methylbenzofuran

7-Hydrazino-2,3dihydro-2-methylbenzofuran

Cat. No. B8626286
M. Wt: 164.20 g/mol
InChI Key: YJMQZKBMYUUINE-UHFFFAOYSA-N
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Patent
US04577011

Procedure details

A mixture of 157 ml of concentrated hydrochloric acid and 66.1 g of 1C was stirred at room temperature for one hour, then 485 ml of water was added. The mixture was warmed to 70° C., then allowed to cool and stand at room temperature for 18 hours, then cooled to 5° C., while a solution of 33.7 g of sodium nitrite in 48 ml of water was added drop-by-drop (over 20 minutes). The resulting solution was stirred at 5° C. for 1 hour, then added drop-by-drop (over 10 minutes) to a stirred mixture of 393.5 g of sodium sulfite in 755 ml of water, at 5° C. The resulting mixture was stirred at room temperature for 2 hours, then a slurry of 77.2 g of sodium dithionite in 100 ml of water was added, in portions, to the stirred mixture. The mixture was stirred for 2 hours at room temperature, then at 70° C. for 15 minutes, when 1 pound of potassium chloride was added. The mixture was stirred at room temperature for 18 hours, cooled to 4° C. and filtered. 125 g of the resulting solid product was mixed with 500 ml of methanol. The resulting suspension was stirred at 0° C. while an excess of anhydrous hydrogen chloride was added. The mixture was stirred for 1 hour at 0° C., then most of the methanol was evaporated under reduced pressure at room temperature. The mixture was mixed with 500 ml of cold water, made basic by the addition of 50% aqueous sodium hydroxide solution, and extracted with ether. The extract was dried (MgSO4), and the solvent was evaporated to give 7-hydrazino-2,3-dihydro-2-methylbenzofuran (1D), as an amber syrup.
Name
Quantity
485 mL
Type
solvent
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step Two
Name
Quantity
66.1 g
Type
reactant
Reaction Step Two
Quantity
33.7 g
Type
reactant
Reaction Step Three
Name
Quantity
48 mL
Type
solvent
Reaction Step Three
Quantity
393.5 g
Type
reactant
Reaction Step Four
Name
Quantity
755 mL
Type
solvent
Reaction Step Four
Quantity
77.2 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:11]2[O:10][CH:9]([CH3:12])[CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.[N:13]([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[Cl-].[K+]>O>[NH:2]([C:3]1[C:11]2[O:10][CH:9]([CH3:12])[CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1)[NH2:13] |f:2.3,4.5.6,7.8.9,10.11|

Inputs

Step One
Name
Quantity
485 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
157 mL
Type
reactant
Smiles
Cl
Name
Quantity
66.1 g
Type
reactant
Smiles
NC1=CC=CC=2CC(OC21)C
Step Three
Name
Quantity
33.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
48 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
393.5 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
755 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
77.2 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WAIT
Type
WAIT
Details
stand at room temperature for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
was added drop-by-drop (over 20 minutes)
Duration
20 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at 5° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at room temperature
Duration
2 h
WAIT
Type
WAIT
Details
at 70° C. for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 4° C.
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
125 g of the resulting solid product was mixed with 500 ml of methanol
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 0° C. while an excess of anhydrous hydrogen chloride
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
most of the methanol was evaporated under reduced pressure at room temperature
ADDITION
Type
ADDITION
Details
The mixture was mixed with 500 ml of cold water
ADDITION
Type
ADDITION
Details
made basic by the addition of 50% aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(N)C1=CC=CC=2CC(OC21)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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